molecular formula C9H17NO2 B8386676 4-Propylpiperidine-2-carboxylic acid

4-Propylpiperidine-2-carboxylic acid

Cat. No. B8386676
M. Wt: 171.24 g/mol
InChI Key: ZOGNUIUCLMYNTO-UHFFFAOYSA-N
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Patent
US07879808B2

Procedure details

Platinum(IV) oxide (79.8 mg, 0.35 mmol) was added to a solution of 1.05 g (5.22 mmol) of 4-propylpyridine-2-carboxylic acid hydrochloride synthetized according to a literature (J. Med. Chem. 1984, 27, 216.) in acetic acid (8 ml), and the mixture was stirred in a hydrogen atmosphere under the atmospheric pressure overnight. The reaction solution was filtered through Celite, and the solvent was then removed by distillation to give 9.90 g (yield 90%) of the title compound as acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
4-propylpyridine-2-carboxylic acid hydrochloride
Quantity
1.05 g
Type
reactant
Reaction Step Four
Quantity
79.8 mg
Type
catalyst
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([C:11]([OH:13])=[O:12])[CH:6]=1)[CH2:3][CH3:4].[H][H].C([O-])(=O)C>C(O)(=O)C.[Pt](=O)=O>[CH2:2]([CH:5]1[CH2:10][CH2:9][NH:8][CH:7]([C:11]([OH:13])=[O:12])[CH2:6]1)[CH2:3][CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
4-propylpyridine-2-carboxylic acid hydrochloride
Quantity
1.05 g
Type
reactant
Smiles
Cl.C(CC)C1=CC(=NC=C1)C(=O)O
Name
Quantity
79.8 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(NCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 1107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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